Cas no 2229375-85-1 (4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo2,3-dpyrimidine)

4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo2,3-dpyrimidine is a synthetic heterocyclic compound with significant potential in medicinal chemistry. It exhibits unique structural features that contribute to its biological activity, making it a valuable tool for research and development in drug discovery. The compound's pyrrolopyrimidine core offers a versatile platform for further functionalization, while the chloro and oxirane substituents provide distinct electronic properties. This compound is well-suited for exploring novel therapeutic targets and understanding complex molecular interactions.
4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo2,3-dpyrimidine structure
2229375-85-1 structure
商品名:4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo2,3-dpyrimidine
CAS番号:2229375-85-1
MF:C9H8ClN3O
メガワット:209.632320404053
CID:5926421
PubChem ID:165868064

4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo2,3-dpyrimidine 化学的及び物理的性質

名前と識別子

    • 4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo2,3-dpyrimidine
    • 2229375-85-1
    • 4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
    • EN300-1993220
    • インチ: 1S/C9H8ClN3O/c1-9(3-14-9)5-2-11-8-6(5)7(10)12-4-13-8/h2,4H,3H2,1H3,(H,11,12,13)
    • InChIKey: FMIAJJYKINZZKE-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C2C(=NC=N1)NC=C2C1(C)CO1

計算された属性

  • せいみつぶんしりょう: 209.0355896g/mol
  • どういたいしつりょう: 209.0355896g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 252
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 54.1Ų

4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo2,3-dpyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1993220-0.05g
4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
2229375-85-1
0.05g
$1247.0 2023-09-16
Enamine
EN300-1993220-2.5g
4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
2229375-85-1
2.5g
$2912.0 2023-09-16
Enamine
EN300-1993220-1g
4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
2229375-85-1
1g
$1485.0 2023-09-16
Enamine
EN300-1993220-10g
4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
2229375-85-1
10g
$6390.0 2023-09-16
Enamine
EN300-1993220-0.25g
4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
2229375-85-1
0.25g
$1366.0 2023-09-16
Enamine
EN300-1993220-1.0g
4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
2229375-85-1
1g
$1485.0 2023-05-26
Enamine
EN300-1993220-0.5g
4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
2229375-85-1
0.5g
$1426.0 2023-09-16
Enamine
EN300-1993220-10.0g
4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
2229375-85-1
10g
$6390.0 2023-05-26
Enamine
EN300-1993220-5.0g
4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
2229375-85-1
5g
$4309.0 2023-05-26
Enamine
EN300-1993220-0.1g
4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
2229375-85-1
0.1g
$1307.0 2023-09-16

4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo2,3-dpyrimidine 関連文献

4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo2,3-dpyrimidineに関する追加情報

Introduction to 4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 2229375-85-1)

4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine, identified by the CAS number 2229375-85-1, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic molecule belongs to the pyrrolopyrimidine class, a scaffold widely recognized for its biological activity and potential therapeutic applications. The structural features of this compound, particularly the presence of a chloro substituent and an oxiran-2-yl moiety, make it a versatile intermediate for synthesizing novel bioactive molecules.

The compound's unique structure positions it as a valuable building block in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in drug development, frequently explored for its role in modulating various biological pathways. Its fused ring system allows for interactions with multiple targets, making it an attractive candidate for developing small-molecule inhibitors or activators. The chloro group at the 4-position enhances reactivity, enabling further functionalization through nucleophilic substitution reactions, while the oxiran-2-yl group introduces additional chemical handles for derivatization.

In recent years, there has been growing interest in pyrrolopyrimidine derivatives due to their demonstrated efficacy in preclinical studies. Researchers have leveraged the structural flexibility of this scaffold to develop compounds with potential applications in oncology, immunology, and anti-viral therapies. The 4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 2229375-85-1) derivative has been investigated as a precursor for synthesizing molecules that target specific enzymes or receptors involved in disease pathways.

One of the most compelling aspects of this compound is its potential as a kinase inhibitor. Kinases are critical enzymes in cellular signaling networks, and dysregulation of their activity is implicated in numerous diseases, particularly cancer. By designing molecules that selectively inhibit aberrant kinase activity, researchers aim to develop treatments that modulate these pathways effectively. The structural motif of 4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 2229375-85-1) aligns well with the requirements for kinase inhibition, offering opportunities to develop next-generation inhibitors with improved selectivity and reduced side effects.

The oxiran-2-yl group in this compound is particularly noteworthy for its role in enhancing binding affinity and selectivity. Oxiranes are known to form stable covalent bonds with nucleophiles, which can be exploited to create irreversible inhibitors of target enzymes. This feature makes derivatives of 4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 2229375-85-1) promising candidates for drug development, as they can potentially outcompete natural substrates and achieve prolonged inhibition of pathological kinases.

Recent advances in computational chemistry have further accelerated the discovery process for compounds like 4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 2229375-85-1). Molecular modeling techniques allow researchers to predict binding interactions between this scaffold and biological targets with high accuracy. These predictions guide synthetic efforts by highlighting key regions for optimization, thereby reducing the time and resources required to develop lead compounds. The integration of machine learning algorithms has further refined this process, enabling more rapid identification of promising derivatives based on structural features alone.

The synthesis of 4-chloro-5-(2-methyloxiran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 2229375-85-1) involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. Key steps typically include cyclization reactions to form the pyrrolopyrimidine core, followed by functionalization at specific positions using reagents such as halogenating agents or nucleophiles bearing protecting groups. The presence of the chloro substituent at the 4-position is particularly useful for subsequent cross-coupling reactions, which are widely employed in medicinal chemistry to introduce diverse substituents into complex molecules.

The versatility of this compound is further underscored by its utility in generating libraries of derivatives for high-throughput screening (HTS). By systematically varying substituents on the pyrrolopyrimidine core or introducing different functional groups at the 5-position via the oxiran-2-yl handle, researchers can explore a wide spectrum of biological activities. Such libraries are instrumental in identifying novel lead compounds that can be optimized further through structure-based drug design or fragment-based approaches.

In conclusion,4-chloro-5-(2-methyloxiran-2-yI)-7H-pyrrolo[23-d]pyrimidine (CAS No. 2229375851) represents a promising candidate for further exploration in pharmaceutical research and development。 Its unique structural features, including the presence of both a 4-chloro group and an oxiranyl moiety, make it an ideal starting point for designing molecules with targeted biological activity。 As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing innovative therapeutic strategies。

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